molecular formula C7H5ClOS B13033262 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one

Cat. No.: B13033262
M. Wt: 172.63 g/mol
InChI Key: KKLFZWDLTAANCZ-UHFFFAOYSA-N
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Description

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is a chemical compound with the molecular formula C7H3ClO2S and a molecular weight of 186.62 g/mol It is a derivative of cyclopenta[b]thiophene, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine atom and ketone group provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

2-chloro-4,5-dihydrocyclopenta[b]thiophen-6-one

InChI

InChI=1S/C7H5ClOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2

InChI Key

KKLFZWDLTAANCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(S2)Cl

Origin of Product

United States

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